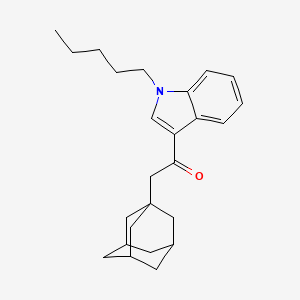

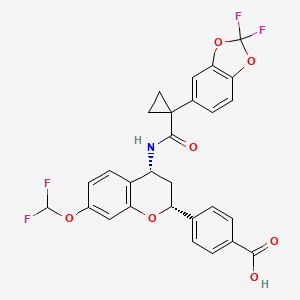

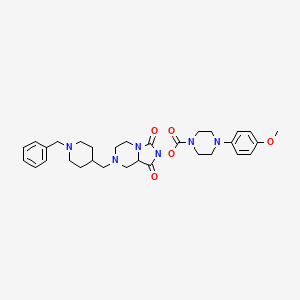

![molecular formula C16H19ClN2O B605154 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile CAS No. 899821-23-9](/img/structure/B605154.png)

2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile

Overview

Description

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM). ARMs may develop standards of treatment for a variety of disorders, including muscle loss and osteoporosis conditions that have fewer side effects compared to current treatments. ACP-105 were shown to antagonize cognitive impairments in adult female mice expressing apoE4. ACP-105 might also be able to antagonize radiation-induced cognitive impairments in female mice. ACP-105 has interesting pharmacological properties and good safety for pre-trial testing. ACP-105 is also considered by the body-building communty as an alternative to prohormones and anabolic androgenic steroids given its possible effects in musle gains.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : Research demonstrates methods for synthesizing related compounds, such as the synthesis and crystal structure characterization of similar azabicyclooctane derivatives (Wu, Guo, Zhang, & Xia, 2015). These techniques provide a foundational understanding of the structural properties and synthesis methods relevant to your compound of interest.

Conformational Analysis : Studies like the intramolecular cyclisations of dihydro-1,4-thiazines provide insights into the molecular conformation and stability of similar structures (Kitchin & Stoodley, 1973). This information is crucial for understanding the physical and chemical behavior of azabicyclooctane derivatives.

Biological and Pharmacological Potential

Antiproliferative Activity : Research into the antiproliferative activity of compounds like 2-halo-4A,5,6,7-tetrhydroquinoline-3,4,4(1H)-tricarbonitriles, which have structural similarities, sheds light on the potential biological activities of the compound (Mar'yasov, Eremkin, & Nasakin, 2020).

Nematicidal Activity : Studies on the nematicidal activity of azabicyclooctane derivatives, such as the synthesis and activity of 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one derivatives, provide a perspective on the potential applications in agricultural or environmental sciences (Xu, Yang, Wang, & Song, 2021).

Applications in Crystallography

X-ray Crystallography : The crystallography of similar compounds, such as the tetraphenylborate salt of atropine, contributes to the understanding of molecular geometry and interactions which can be applied to the study of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).

Molecular Configuration Studies : Investigations into the relative configuration and absolute structure of isomeric azabicyclooctan-3-ones, for example, are essential for understanding the stereochemistry and molecular interactions of related compounds (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile is the androgen receptor . This compound selectively binds to androgen receptors, particularly in skeletal muscle and brain tissue . The androgen receptor plays a crucial role in the development and function of male secondary sexual characteristics, as well as in the growth and maintenance of skeletal muscle .

Mode of Action

This compound operates through a selective binding mechanism to androgen receptors . This selective binding allows the compound to exert its effects on specific target tissues while minimizing unwanted side effects associated with non-selective androgen receptor activation . It reduces levels of high-density lipoproteins and increases lean muscle mass .

Biochemical Pathways

The compound’s selective binding to androgen receptors triggers a series of biochemical pathways that lead to muscle growth and fat loss It is known that the compound’s interaction with androgen receptors influences protein synthesis, which is a key process in muscle growth .

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[32It is known that the compound has a half-life of about 4 to 6 hours

Result of Action

The molecular and cellular effects of this compound’s action include increased muscle mass and strength, reduced body fat, and enhanced cognitive function . The compound’s selective binding to androgen receptors in skeletal muscle and brain tissue allows it to exert these effects while minimizing side effects .

properties

IUPAC Name |

2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEODVPKPRQETQ-OCZCAGDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.